molecular formula C17H17N3O2 B14924520 N-(2,6-dimethylphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(2,6-dimethylphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B14924520
M. Wt: 295.34 g/mol
InChI Key: UZHQYRXAWRZWMJ-UHFFFAOYSA-N
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Description

N~4~-(2,6-DIMETHYLPHENYL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a chemical compound known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by its white crystalline powder form and stability at room temperature. It has limited solubility in water but can dissolve in certain organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2,6-DIMETHYLPHENYL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves the reaction of 2,6-dimethylaniline with pyridine-2-carboxylic acid anhydride under suitable conditions . The reaction is carried out in the presence of a catalyst and under controlled temperature to yield the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through crystallization and other separation techniques .

Chemical Reactions Analysis

Types of Reactions

N~4~-(2,6-DIMETHYLPHENYL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

N~4~-(2,6-DIMETHYLPHENYL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N4-(2,6-DIMETHYLPHENYL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. In the case of its insecticidal activity, it disrupts the nervous system of insects, leading to paralysis and death. The exact molecular pathways and targets are still under investigation .

Properties

Molecular Formula

C17H17N3O2

Molecular Weight

295.34 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C17H17N3O2/c1-9-6-5-7-10(2)15(9)19-16(21)13-8-11(3)18-17-14(13)12(4)20-22-17/h5-8H,1-4H3,(H,19,21)

InChI Key

UZHQYRXAWRZWMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=C3C(=NOC3=NC(=C2)C)C

Origin of Product

United States

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